![molecular formula C16H18ClNO B1439704 3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride CAS No. 1185008-26-7](/img/structure/B1439704.png)
3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride
Descripción general
Descripción
The compound “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a biphenyl group attached to the pyrrolidine ring via an oxygen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a type of nitrogen heterocycle. The pyrrolidine ring is attached to a biphenyl group via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrrolidine derivatives have been recognized for their antioxidant properties. They can scavenge free radicals and protect against oxidative stress, which is a common factor in many chronic diseases .
Anti-inflammatory Applications
These compounds exhibit significant anti-inflammatory effects, which can be utilized in the treatment of conditions like arthritis and other inflammatory disorders .
Antibacterial and Antifungal Effects
Pyrrolidine analogs have shown promising results as antibacterial and antifungal agents, offering potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Potential
The structural versatility of pyrrolidine allows for the development of compounds with targeted anticancer activity. They can be designed to interfere with specific cancer cell pathways, providing a more personalized approach to cancer treatment .
Neuropharmacological Effects
Pyrrolidine derivatives can cross the blood-brain barrier and have been studied for their potential in treating neurological disorders, including neurodegenerative diseases and cognitive impairments .
Anti-hyperglycemic Activity
These compounds have been investigated for their use in managing diabetes by exerting an anti-hyperglycemic effect, which could help in controlling blood sugar levels .
Organ Protective Properties
Research suggests that pyrrolidine derivatives can have organ-protective effects, which could be beneficial in preventing organ damage from various toxins or diseases .
Enzyme Inhibition
Pyrrolidine scaffolds have been used to create enzyme inhibitors, which can regulate physiological processes and have therapeutic applications in diseases where enzyme activity is a contributing factor .
Direcciones Futuras
Pyrrolidine and its derivatives, including “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride”, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have been shown to possess several important biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrrolidine derivatives have been shown to possess several important biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
3-(4-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICWZOEVJAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



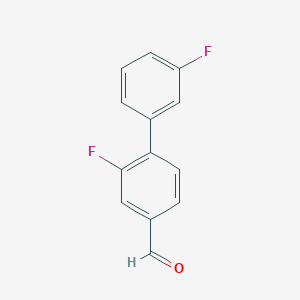

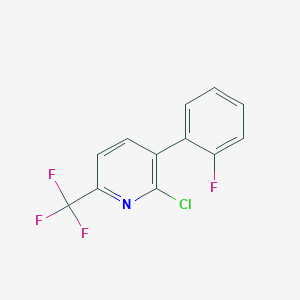
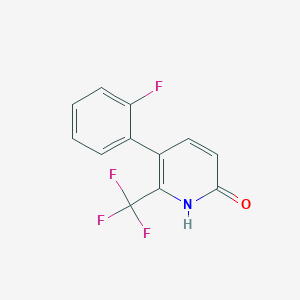
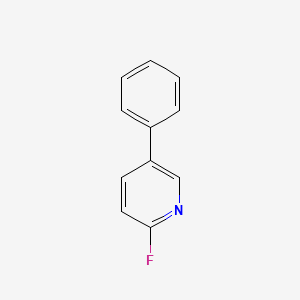
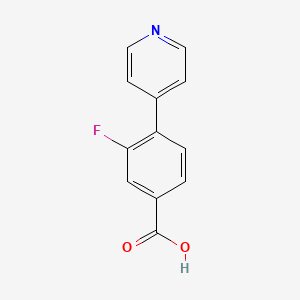
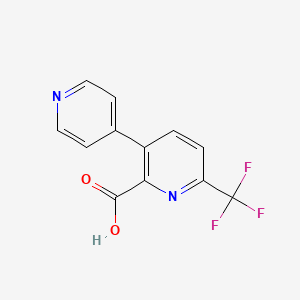
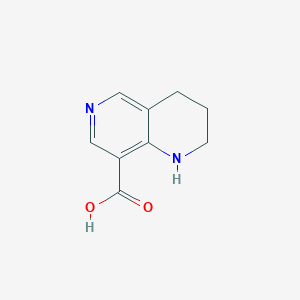
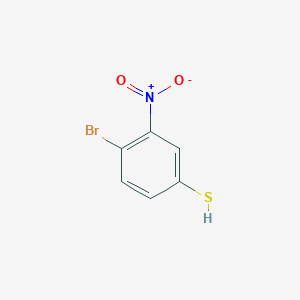
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
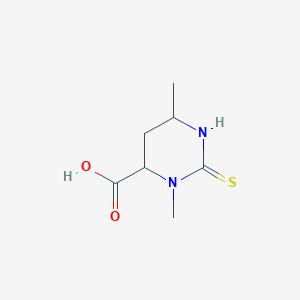
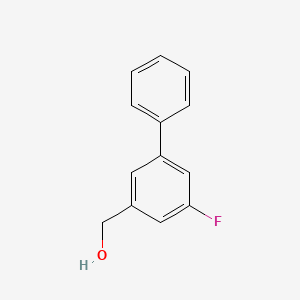
![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)